zinc;1-bromo-2-fluorobenzene-4-ide;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;1-bromo-2-fluorobenzene-4-ide;iodide: is a complex organometallic compound that combines zinc with a halogenated benzene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of zinc;1-bromo-2-fluorobenzene-4-ide;iodide typically involves the reaction of 1-bromo-2-fluorobenzene with a zinc reagent in the presence of a suitable catalyst. One common method is the use of a Grignard reagent, where 1-bromo-2-fluorobenzene reacts with magnesium to form the corresponding Grignard reagent, which is then treated with zinc iodide to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Zinc;1-bromo-2-fluorobenzene-4-ide;iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions:
Catalysts: Palladium-based catalysts are often used in coupling reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Temperature: Reactions are typically conducted at elevated temperatures to facilitate the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
Chemistry: In organic synthesis, zinc;1-bromo-2-fluorobenzene-4-ide;iodide is used as a building block for the synthesis of more complex molecules. Its ability to participate in coupling reactions makes it valuable for constructing aromatic compounds .
Biology and Medicine: While specific biological applications of this compound are less documented, its derivatives may be explored for potential pharmaceutical applications, particularly in the development of new drugs and therapeutic agents.
Industry: In the materials science industry, this compound can be used to create advanced materials with specific properties, such as improved thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of zinc;1-bromo-2-fluorobenzene-4-ide;iodide in chemical reactions involves the activation of the zinc center, which facilitates the formation of new bonds. The zinc atom acts as a Lewis acid, coordinating with the halogen atoms and enabling the transfer of electrons during the reaction process . This coordination is crucial for the compound’s reactivity and its ability to participate in various chemical transformations.
Comparison with Similar Compounds
1-Bromo-4-fluorobenzene: Similar in structure but lacks the zinc component.
1-Bromo-2-fluorobenzene: Another halogenated benzene derivative with similar reactivity.
1-Chloro-4-fluorobenzene: A related compound with chlorine instead of bromine.
Uniqueness: Zinc;1-bromo-2-fluorobenzene-4-ide;iodide is unique due to the presence of the zinc atom, which imparts distinct reactivity and coordination properties. This makes it particularly useful in catalytic processes and as a precursor for more complex organometallic compounds.
Properties
Molecular Formula |
C6H3BrFIZn |
---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
zinc;1-bromo-2-fluorobenzene-4-ide;iodide |
InChI |
InChI=1S/C6H3BrF.HI.Zn/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1 |
InChI Key |
YQLPPPGLRYYGTO-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=[C-]1)F)Br.[Zn+2].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.